Cas no 1694306-62-1 (tert-butyl 4-(bromomethyl)-4-(1-methoxypropan-2-yl)oxypiperidine-1-carboxylate)

tert-butyl 4-(bromomethyl)-4-(1-methoxypropan-2-yl)oxypiperidine-1-carboxylate structure
1694306-62-1 structure
商品名:tert-butyl 4-(bromomethyl)-4-(1-methoxypropan-2-yl)oxypiperidine-1-carboxylate
CAS番号:1694306-62-1
MF:C15H28BrNO4
メガワット:366.291124343872
CID:6263789
PubChem ID:114774238

tert-butyl 4-(bromomethyl)-4-(1-methoxypropan-2-yl)oxypiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 4-(bromomethyl)-4-(1-methoxypropan-2-yl)oxypiperidine-1-carboxylate
    • EN300-1135746
    • 1694306-62-1
    • tert-butyl 4-(bromomethyl)-4-[(1-methoxypropan-2-yl)oxy]piperidine-1-carboxylate
    • インチ: 1S/C15H28BrNO4/c1-12(10-19-5)20-15(11-16)6-8-17(9-7-15)13(18)21-14(2,3)4/h12H,6-11H2,1-5H3
    • InChIKey: YAAXHBPNNRCINC-UHFFFAOYSA-N
    • ほほえんだ: BrCC1(CCN(C(=O)OC(C)(C)C)CC1)OC(C)COC

計算された属性

  • せいみつぶんしりょう: 365.12017g/mol
  • どういたいしつりょう: 365.12017g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 7
  • 複雑さ: 335
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 48Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

tert-butyl 4-(bromomethyl)-4-(1-methoxypropan-2-yl)oxypiperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1135746-0.25g
tert-butyl 4-(bromomethyl)-4-[(1-methoxypropan-2-yl)oxy]piperidine-1-carboxylate
1694306-62-1 95%
0.25g
$972.0 2023-10-26
Enamine
EN300-1135746-1.0g
tert-butyl 4-(bromomethyl)-4-[(1-methoxypropan-2-yl)oxy]piperidine-1-carboxylate
1694306-62-1
1g
$1229.0 2023-06-09
Enamine
EN300-1135746-0.1g
tert-butyl 4-(bromomethyl)-4-[(1-methoxypropan-2-yl)oxy]piperidine-1-carboxylate
1694306-62-1 95%
0.1g
$930.0 2023-10-26
Enamine
EN300-1135746-10.0g
tert-butyl 4-(bromomethyl)-4-[(1-methoxypropan-2-yl)oxy]piperidine-1-carboxylate
1694306-62-1
10g
$5283.0 2023-06-09
Enamine
EN300-1135746-5.0g
tert-butyl 4-(bromomethyl)-4-[(1-methoxypropan-2-yl)oxy]piperidine-1-carboxylate
1694306-62-1
5g
$3562.0 2023-06-09
Enamine
EN300-1135746-1g
tert-butyl 4-(bromomethyl)-4-[(1-methoxypropan-2-yl)oxy]piperidine-1-carboxylate
1694306-62-1 95%
1g
$1057.0 2023-10-26
Enamine
EN300-1135746-10g
tert-butyl 4-(bromomethyl)-4-[(1-methoxypropan-2-yl)oxy]piperidine-1-carboxylate
1694306-62-1 95%
10g
$4545.0 2023-10-26
Enamine
EN300-1135746-2.5g
tert-butyl 4-(bromomethyl)-4-[(1-methoxypropan-2-yl)oxy]piperidine-1-carboxylate
1694306-62-1 95%
2.5g
$2071.0 2023-10-26
Enamine
EN300-1135746-0.05g
tert-butyl 4-(bromomethyl)-4-[(1-methoxypropan-2-yl)oxy]piperidine-1-carboxylate
1694306-62-1 95%
0.05g
$888.0 2023-10-26
Enamine
EN300-1135746-0.5g
tert-butyl 4-(bromomethyl)-4-[(1-methoxypropan-2-yl)oxy]piperidine-1-carboxylate
1694306-62-1 95%
0.5g
$1014.0 2023-10-26

tert-butyl 4-(bromomethyl)-4-(1-methoxypropan-2-yl)oxypiperidine-1-carboxylate 関連文献

tert-butyl 4-(bromomethyl)-4-(1-methoxypropan-2-yl)oxypiperidine-1-carboxylateに関する追加情報

Research Brief on tert-Butyl 4-(Bromomethyl)-4-(1-Methoxypropan-2-yl)oxypiperidine-1-carboxylate (CAS: 1694306-62-1)

In recent years, the compound tert-butyl 4-(bromomethyl)-4-(1-methoxypropan-2-yl)oxypiperidine-1-carboxylate (CAS: 1694306-62-1) has garnered significant attention in the field of chemical biology and pharmaceutical research. This piperidine derivative serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutics targeting neurological disorders and infectious diseases. Its unique structural features, including the bromomethyl and methoxypropan-2-yloxy substituents, make it a valuable building block for medicinal chemistry applications.

Recent studies have explored the synthetic utility of this compound in the preparation of potent kinase inhibitors and modulators of G-protein-coupled receptors (GPCRs). A 2023 publication in the Journal of Medicinal Chemistry demonstrated its application in the synthesis of selective PI3Kδ inhibitors, which show promise for treating inflammatory diseases. The bromomethyl group facilitates further functionalization through nucleophilic substitution reactions, enabling the introduction of diverse pharmacophores.

From a pharmacological perspective, research has focused on the metabolic stability and pharmacokinetic properties of derivatives synthesized from this intermediate. A comparative study published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that modifications at the 4-position of the piperidine ring significantly influence blood-brain barrier penetration, making this scaffold particularly interesting for CNS drug development. The tert-butyloxycarbonyl (Boc) protecting group offers additional advantages in multi-step syntheses by providing orthogonal protection strategies.

Analytical characterization of this compound has been advanced through modern techniques. Recent work employing high-resolution mass spectrometry (HRMS) and 2D NMR spectroscopy has provided detailed structural insights, confirming the configuration at the stereocenter and the conformational preferences of the piperidine ring. These studies, published in Tetrahedron (2023), have important implications for understanding structure-activity relationships in derivative compounds.

In the pharmaceutical industry, this intermediate has been incorporated into several drug discovery programs. Patent literature from major pharmaceutical companies (2022-2024) describes its use in preparing candidate compounds for treating Alzheimer's disease and resistant bacterial infections. The scalability of its synthesis has been demonstrated through recent process chemistry optimizations that improved yield and purity while reducing environmental impact.

Future research directions likely include further exploration of its applications in PROTAC (proteolysis targeting chimera) technology and antibody-drug conjugates (ADCs). The compound's ability to serve as a linker between recognition elements and effector moieties makes it particularly valuable for these emerging therapeutic modalities. Ongoing studies are also investigating its potential in radiopharmaceuticals for diagnostic imaging applications.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd